molecular formula C7H8N2O3 B189570 2,5-Dimethyl-4-nitropyridine 1-oxide CAS No. 21816-42-2

2,5-Dimethyl-4-nitropyridine 1-oxide

Cat. No. B189570
CAS RN: 21816-42-2
M. Wt: 168.15 g/mol
InChI Key: GVGSFHVUBRWBJT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C7H8N2O3 . It is an intermediate used in the preparation of certain compounds .


Synthesis Analysis

The synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide involves several steps. One method involves mixing 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to form a mixed solution, and then dropwise adding the sulfuric acid solution of potassium nitrate to the mixed solution under the condition that the temperature ranges from -10 DEG C to 20 DEG C . After finishing the dropwise addition, the reaction is carried out under the condition that the temperature ranges from 80 DEG C to 120 DEG C .


Molecular Structure Analysis

The 2,5-Dimethyl-4-nitropyridine 1-oxide molecule contains a total of 20 bonds. There are 12 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2,5-Dimethyl-4-nitropyridine 1-oxide has a molecular weight of 168.15000 . It has a density of 1.3g/cm3 and a boiling point of 393.8ºC at 760mmHg .

Scientific Research Applications

Application 1: Synthesis of Pyridine Derivatives

  • Summary of the Application : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
  • Methods of Application or Experimental Procedures : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
  • Results or Outcomes : Employing microreaction technology is one way to increase the process safety and efficiency of fast highly exothermic reactions . One major advantage of the microreactor is the submillimetre dimensions of flow structures, which permits chemical reactions to proceed with higher quality, on account of highly efficient mixing and excellent heat absorption .

Application 2: π-Hole Donors

  • Summary of the Application : Nitropyridine-1-Oxides act as excellent π-Hole donors. They play a significant role in the interplay between σ-Hole (Halogen, Hydrogen, Triel, and Coordination Bonds) and π-Hole Interactions .
  • Methods of Application or Experimental Procedures : The study uses the primary source of geometrical information, i.e., Cambridge Structural Database (CSD), combined with density functional theory (DFT) calculations (PBE0-D3/def2-TZVP level of theory) to demonstrate the relevance of π-hole interactions in para-nitro substituted pyridine-1-oxides .
  • Results or Outcomes : The study shows that the molecular electrostatic potential (MEP) value above and below the π–hole of the nitro group is largely influenced by the participation of the N-oxide group in several interactions like hydrogen-bonding (HB) halogen-bonding (XB), triel bonding (TrB), and finally, coordination-bonding (CB) (N + –O − coordinated to a transition metal) .

Application 3: Safe Scale-up of 4-Nitropyridine

  • Methods of Application or Experimental Procedures : The synthesis of 4-nitropyridine involves a two-step process: a nitration step and a reduction step. The nitration reaction uses HNO3 – H2SO4 mixed acid as the nitration reagent. Employing microreaction technology increases the process safety and efficiency of fast highly exothermic reactions .
  • Results or Outcomes : The use of microreaction technology allows for the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product. By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield can be achieved .

Application 4: Antiulcer Agents

  • Summary of the Application : 3,5-Dimethyl-4-nitropyridine 1-Oxide is used as an intermediate to prepare 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which act as antiulcer agents .
  • Results or Outcomes : The outcome of this application is the production of 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which have antiulcer properties .

Application 5: Water Treatment

  • Summary of the Application : Nitropyridines and their derivatives can be used in the treatment of water. They act as intermediates in the synthesis of various compounds that are used in water treatment processes .
  • Results or Outcomes : The outcome of this application is the production of compounds that can be used in water treatment processes .

Application 6: Synthesis of Antiulcer Agents

  • Summary of the Application : 3,5-Dimethyl-4-nitropyridine 1-Oxide is used as an intermediate to prepare 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which act as antiulcer agents .
  • Results or Outcomes : The outcome of this application is the production of 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which have antiulcer properties .

Safety And Hazards

This chemical is considered hazardous. It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . This suggests that future research could focus on improving the safety and efficiency of the synthesis process.

properties

IUPAC Name

2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGSFHVUBRWBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176230
Record name Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-nitropyridine 1-oxide

CAS RN

21816-42-2
Record name Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21816-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

260 ml of fuming nitric acid (d =1.5) were added dropwise to 840 ml of concentrated sulphur-ic acid while cooling. 348,2 g of 2,5-dimethy1pyridine 1-oxide were subsequently added portionwise at 0-5° . The mixture was stirred at room temperature for 1 hour, then heated to 90° within 3 hours, left at this temperature overnight and, after cooling, poured on to 6 kg of ice. The mixture was adjusted to pH 3 with concentrated sodium hydroxide solution and extracted three times with 2 1 of methylene chloride. The combined organic phases were washed with 4 1 of water, dried over sodium sulfate and evaporated in vacuo. The residue was crystallized from methylene chloride/petroleum ether and there was obtained 2,5-dimethyl-4-nitropyridine 1-oxide of melting point 142-144° .
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
840 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
6 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 75 mL of concentrated sulfuric acid at 0° C. was added 2,5-dimethylpyridine N-oxide (10 g, 0.08 mol) dropwise. 5.6 mL of fuming nitric acid (0.13 mol) was added to the mixture. The mixture was heated at 90° C. for 6 h, cooled, poured onto 500 mg ice, and neutralized with 120 mL of 50% sodium hydroxide solution. The solution was extracted with DCM (250 mL×5), and the combined organic phase was dried with anhydrous sodium sulfate and concentrated to give 7.0 g of the crude product as a yellow solid, which was used for the next step without further purification. MS (ESI): m/z 169.1 [M+H]+.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a nitrating mixture of sulphuric acid (24 mL) and nitric acid (12 mL) cooled to 0° C. was added 2,5-dimethyl-1-oxido-pyridin-1-ium (CAS: 4986-05-4) (8.4 g, 68.21 mmol). The solution was allowed to warm to room temperature and stirred over 30 mins then heated to 110° C. and stirred over 5 hrs. The reaction mixture was cooled and poured onto ice. The aqueous solution was made basic with solid sodium carbonate, giving a precipitate. The aqueous was extracted into DCM (3x), and the combined extracts were dried over magnesium sulphate, filtered and evaporated to yield a yellow solid, 2,5-dimethyl-4-nitro-1-oxido-pyridin-1-ium (D135) (9.8 g, 58.3 mmol, 85.4% yield);
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-4-nitropyridine 1-oxide
Reactant of Route 2
2,5-Dimethyl-4-nitropyridine 1-oxide
Reactant of Route 3
2,5-Dimethyl-4-nitropyridine 1-oxide
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-4-nitropyridine 1-oxide

Citations

For This Compound
2
Citations
K TAKAHASHI, GF HUANG, M ARAKI… - … Japanese Journal of …, 1979 - jstage.jst.go.jp
MATERIALS AND METHODS Compounds 4-Nitropyridine 1-oxide (4-NPO), 17) 2-methyl-4-nitropyridine 1-oxide (2-Me-4-NPO), 18) 3-methyl-4-nitropyridine 1-oxide (3-Me-4-NPO), 9) 3-…
Number of citations: 13 www.jstage.jst.go.jp
Y Kawazoe, GF HUANG, M ARAKI… - GANN Japanese Journal …, 1972 - jstage.jst.go.jp
Ability of the chemicals to bind with DNA in Ehrlich ascites cells was studied with thirteen 3H-labeled 4-nitroquinoline 1-oxide derivatives in relation to their carcinogenic activity. A …
Number of citations: 13 www.jstage.jst.go.jp

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